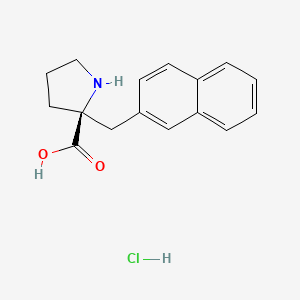

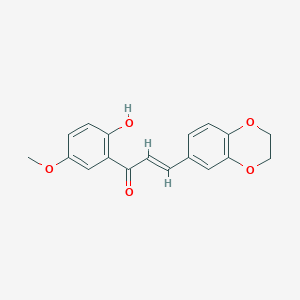

![molecular formula C9H8ClN3O2S B2920883 4-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-amine CAS No. 30036-43-2](/img/structure/B2920883.png)

4-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a multi-step synthesis, physico-chemical characterization, and biological activity of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have been reported .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as UV-Vis, FT-IR, MS, 1H- and 13C-NMR .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Sulfonamide Derivatives : Research by Chen et al. (2010) demonstrates the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid, leading to compounds with potential antiviral activities against tobacco mosaic virus (Chen et al., 2010).

Chemical Transformations and Applications : Sakya and Rast (2003) explored nucleophilic substitution reactions of 1-(4-methylsulfonyl-2-pyridyl)-5-chloro pyrazoles, yielding 5-alkyl amino and thioether pyrazoles under mild conditions. This process highlights the compound's versatility in organic synthesis (Sakya & Rast, 2003).

Antiviral and Antitumor Activity

- Antitumor Evaluation : A study by Bülbül et al. (2008) synthesized amide derivatives of pyrazole carboxylic acids, showing these compounds' potential as carbonic anhydrase inhibitors with implications for cancer therapy (Bülbül et al., 2008).

Crystal Engineering and Structural Analysis

- Crystal and Framework Structures : Research by Ferguson et al. (1999) delves into the crystal engineering of bisphenols, including compounds similar to 4-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-amine, illustrating the compound's role in forming intricate molecular ladders and framework structures (Ferguson et al., 1999).

Novel Synthetic Methods and Biological Evaluation

- C(sp2)-H Sulfonylmethylation : A study by Chen et al. (2022) introduced a method for C(sp2)-H sulfonylmethylation of pyrazol-5-amines, demonstrating the compound's adaptability for synthesizing sulfonylmethylated derivatives with potential antiproliferative activity against cancer cell lines (Chen et al., 2022).

Antioxidant Activity

- Tautomerism and Antioxidant Activity Study : Orabi (2018) conducted a theoretical study on the antioxidant activity of 4-acylpyrazolone-based Schiff bases, showcasing the potential health applications of pyrazole derivatives in combating oxidative stress (Orabi, 2018).

Safety and Hazards

Future Directions

The future directions for the study of “4-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-amine” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. This could include studying their biological activity, toxicity, and potential uses in various fields .

properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2S/c10-6-1-3-7(4-2-6)16(14,15)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNHQHXULZVKSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=C(NN=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2920801.png)

![3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B2920804.png)

![(E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2920812.png)

![6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2920814.png)

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2920818.png)

![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2920821.png)